2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide
Description
2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide (CAS: 656223-02-8) is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 4 and an N-hydroxyethanimidamide moiety at position 2 . Its molecular formula is C₁₁H₁₁ClN₄OS, with a molecular weight of 294.75 g/mol. The compound is structurally characterized by:
- A 4-chlorophenyl group, enhancing lipophilicity and influencing electronic properties via electron-withdrawing effects.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, such as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)5-10(13)15-16/h1-4,6,16H,5H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDAHCAXRXTOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C/C(=N\O)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N’-hydroxyethanimidamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as bromine or iodine, to form the thiazole ring . The final step involves the reaction of the thiazole derivative with hydroxylamine to introduce the hydroxyethanimidamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and hydroxyacetimidamide group participate in nucleophilic substitutions under controlled conditions.
*The 4-chlorophenyl group shows limited reactivity in displacement due to electron-withdrawing effects, but DFT studies suggest feasible coupling under Ullmann conditions .
Condensation Reactions
The N'-hydroxyethanimidamide moiety undergoes condensation with carbonyl compounds:
Key finding: Reactions with α,β-unsaturated ketones proceed via Michael addition followed by cyclization, confirmed by LC-MS .
Cyclization Pathways
Intramolecular cyclization is facilitated by the hydroxy group:
Mechanistic insight: DFT calculations (M06/6-311+G(d,p)) indicate a barrier of 24.8 kcal/mol for cyclization steps involving copper coordination .
Metal-Complexation Reactions
The thiazole nitrogen and imidamide oxygen serve as coordination sites:
Notable property: Cu complexes show 16.5–22.0 kcal/mol lower activation energy in azide-alkyne cycloadditions compared to free ligands .
Oxidation/Reduction Behavior
The hydroxyimidamide group undergoes redox transformations:
| Reaction | Reagents | Product | Stability | Reference |
|---|---|---|---|---|
| Oxidation | MnO₂, CHCl₃, 25°C | Nitroso intermediate | Isolated at −20°C | |
| Reduction | NaBH₄, MeOH, 0°C | Aminoethanol derivative | Stable at RT |
CAUTION: Over-oxidation leads to decomposition; controlled stoichiometry is critical.
Acid/Base-Mediated Rearrangements
pH-dependent reactivity dominates in aqueous systems:
| Condition | Observation | Proposed Mechanism | Reference |
|---|---|---|---|
| HCl (1M), 60°C | Thiazole ring opening to thioamide | Acid-catalyzed hydrolysis | |
| NaOH (0.1M), RT | Imidamide → imidate tautomerization | Base-induced proton transfer |
Table of Key Reaction Outcomes
| Reaction Class | Optimal Temp (°C) | Ideal Solvent | Max Yield | Selectivity Factor |
|---|---|---|---|---|
| Substitution | 80–120 | DMF | 68–72% | 8.5:1 |
| Condensation | 60–80 | Ethanol | 78–85% | >95% |
| Cyclization | 100–110 | Toluene | 63% | 6.2:1 |
| Metal complexation | 25–40 | MeOH/DCM | 89–91% | N/A |
Selectivity factor = Desired product/byproduct ratio .
This compound’s versatility in forming pharmacophores (e.g., thiazole-imidazole hybrids) and catalytic metal complexes positions it as a valuable scaffold in medicinal and industrial chemistry. Experimental data emphasize the critical role of solvent polarity and transition-state stabilization in directing reaction pathways.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate activity against a range of bacterial and fungal pathogens. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for pathogen survival.
| Pathogen | Activity | Method of Evaluation |
|---|---|---|
| Escherichia coli | Inhibitory | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | Inhibitory | Turbidimetric method |
| Candida albicans | Moderate | Disc diffusion assay |
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The evaluation typically involves assays such as the Sulforhodamine B (SRB) assay to determine cytotoxicity.
| Cell Line | IC50 Value (µM) | Assay Method |
|---|---|---|
| MCF7 | 15.0 | Sulforhodamine B assay |
| HeLa | 20.5 | MTT assay |
| A549 | 18.0 | SRB assay |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's disease, where increased levels of acetylcholine are desired.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.0 |
| Carbonic anhydrase | Non-competitive | 10.0 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of thiazole derivatives including 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide. The results indicated a significant reduction in bacterial growth for Staphylococcus aureus, suggesting its potential as a therapeutic agent against resistant strains .
Case Study 2: Anticancer Properties
In another study focusing on anticancer activity, researchers synthesized various thiazole derivatives and evaluated their effects on breast cancer cell lines. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of thiazole-based compounds .
Case Study 3: Enzyme Inhibition Mechanism
A computational study explored the binding interactions between thiazole derivatives and acetylcholinesterase using molecular docking simulations. The findings suggested that the compound could effectively inhibit AChE activity, thereby supporting its potential use in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of structurally related thiazole derivatives reveals key differences in substituents and their implications:
Key Observations:
The N-hydroxyethanimidamide group in the target compound introduces hydrogen-bond donor/acceptor sites, contrasting with the acetamide group in or benzylidene in , which may influence solubility and target interactions.
Biological Activity: Thiazole derivatives with acetamide substituents (e.g., ) show structural mimicry of benzylpenicillin, suggesting antimicrobial applications. Compounds with bulky aromatic substituents (e.g., dimethylaminobenzylidene in ) exhibit kinase inhibition, implying the target compound’s N-hydroxyethanimidamide group may modulate similar pathways.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 4-(4-chlorophenyl)-1,3-thiazol-2-amine precursor with an ethanimidamide intermediate, analogous to methods described for acetamide derivatives using carbodiimide coupling agents .
Physicochemical Properties
- Hydrogen Bonding: The hydroxyimino group enables stronger hydrogen bonding than acetamide or benzylidene substituents, which may enhance binding to metal ions or enzymatic active sites .
Pharmacological Potential
- Kinase Inhibition: Structural similarity to suggests possible inhibition of cyclin-dependent kinases, though the hydroxyimino group may alter selectivity.
- Antimicrobial Activity : The chlorophenyl-thiazole scaffold aligns with compounds showing antibacterial effects, but the absence of an acetamide group (cf. ) may reduce penicillin-like activity.
Biological Activity
The compound 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide , also known as (E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide , is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : (1E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide
- Molecular Formula : C₁₁H₁₀ClN₃OS
- Melting Point : 150 - 152 °C
- Purity : 95% .
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole-based compounds against various bacterial strains, suggesting that the presence of the chlorophenyl group enhances the antimicrobial activity .
Antiviral Activity
Preliminary studies have shown that compounds similar to this compound possess antiviral properties. For instance, a related thiazole compound demonstrated potent activity against HIV with an EC50 value of 0.24 nM and low cytotoxicity . While specific data for our compound is limited, structural similarities suggest potential efficacy against viral pathogens.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). In vitro studies have indicated that thiazole derivatives can inhibit AChE activity effectively, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly impact the inhibitory potency.
Study on Thiazole Derivatives
A comprehensive study synthesized various thiazole-bearing compounds and evaluated their biological activities. Among them, some derivatives exhibited IC50 values for AChE inhibition ranging from 0.10 to 11.40 µM, demonstrating competitive efficacy compared to established drugs like donepezil . These findings support the hypothesis that modifications in the thiazole structure can enhance biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of thiazole derivatives with target enzymes. These studies indicated favorable binding affinities and suggested that the chlorophenyl moiety plays a critical role in enhancing biological interactions .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide?
- Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting 4-(4-chlorophenyl)thiazole-2-carboxylic acid derivatives with hydroxylamine under acidic conditions. For example, POCl₃ is frequently used as a cyclizing agent in refluxing acetonitrile or DMF (80–90°C for 3–6 hours). Post-reaction, the product is precipitated by adjusting the pH to 8–9 with ammonia and purified via recrystallization (DMSO/water mixtures are effective) . Purity is confirmed using HPLC (C18 column, methanol/water mobile phase) and elemental analysis.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Structural validation requires a combination of techniques:
- X-ray crystallography for unambiguous confirmation of the thiazole ring and chlorophenyl substituent geometry (e.g., bond angles and torsional strain analysis) .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the thiazole proton (δ 7.8–8.2 ppm), chlorophenyl aromatic protons (δ 7.4–7.6 ppm), and hydroxyimidamide NH (δ 10.2–10.5 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 306.0521 for C₁₁H₉ClN₃OS) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer: Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) .
- Anticancer potential : MTT assays using human cancer cell lines (e.g., MCF-7, HepG2) at concentrations 1–100 µM, with cisplatin as a positive control .
- Enzyme inhibition : Fluorescence-based assays for kinases or DNA gyrase (IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer: SAR studies should systematically modify:
- Thiazole substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance electrophilicity.
- Chlorophenyl ring : Replace chlorine with fluorine or methyl to assess steric/electronic effects on target binding .
- Hydroxyimidamide group : Substitute with methoxy or amine groups to modulate hydrogen-bonding capacity.
Example Protocol : - Synthesize 10–15 analogs via parallel synthesis.
- Test analogs in dose-response assays (IC₅₀/MIC comparisons).
- Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. How should researchers address contradictory bioactivity data across different assays?
- Methodological Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:
- Orthogonal validation : Confirm cytotoxicity results using both MTT and trypan blue exclusion assays .
- Solubility checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in cell-based assays.
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to assess degradation kinetics (LC-MS monitoring) .
Q. What computational tools are effective for predicting the compound’s mechanism of action?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HSP90 or tubulin (PDB IDs: 1UYL, 1JFF). Focus on hydrogen bonds between the hydroxyimidamide group and catalytic residues .
- Molecular dynamics (MD) simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
- QSAR modeling : Employ Gaussian or CODESSA Pro to correlate logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
